CA77.1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

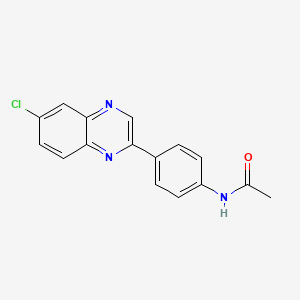

N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c1-10(21)19-13-5-2-11(3-6-13)16-9-18-15-8-12(17)4-7-14(15)20-16/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXMPDVGBWOTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336851 | |

| Record name | N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412270-22-3 | |

| Record name | N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of CA77.1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA77.1 is a novel, potent, and orally bioavailable small molecule activator of Chaperone-Mediated Autophagy (CMA), a selective lysosomal degradation pathway for soluble cytosolic proteins. Dysregulation of CMA has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, by contributing to the accumulation of toxic protein aggregates. This compound has demonstrated significant therapeutic potential in preclinical models by enhancing the clearance of pathogenic proteins such as tau. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathway, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to facilitate further research and drug development efforts in the field of targeted protein degradation.

Introduction to Chaperone-Mediated Autophagy (CMA)

Chaperone-Mediated Autophagy is a highly selective process for the degradation of a specific subset of cytosolic proteins. This pathway is crucial for cellular homeostasis and protein quality control. The key steps of CMA are as follows:

-

Substrate Recognition: The process is initiated by the recognition of a specific pentapeptide motif, biochemically related to KFERQ, within the substrate protein by the cytosolic chaperone heat shock cognate 71 kDa protein (Hsc70).

-

Targeting to the Lysosome: The Hsc70-substrate complex then translocates to the lysosomal membrane.

-

Receptor Binding: The complex binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as the receptor for the CMA pathway.

-

Unfolding and Translocation: The substrate protein is unfolded and translocated across the lysosomal membrane into the lumen.

-

Degradation: Once inside the lysosome, the substrate protein is rapidly degraded by lysosomal hydrolases.

The expression and stability of LAMP2A at the lysosomal membrane are rate-limiting for CMA activity. A decline in LAMP2A levels is associated with aging and the progression of neurodegenerative diseases.

This compound: A Potent Activator of CMA

This compound is a synthetic compound developed as a brain-penetrant and orally active activator of CMA.[1][2][3] It is a derivative of the earlier compound AR7, which showed potent in vitro CMA activation but was unsuitable for in vivo applications.[2][4] this compound has demonstrated favorable pharmacokinetic properties and the ability to activate CMA in the brain, making it a promising therapeutic candidate for neurodegenerative disorders.[1][3]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the upregulation of CMA activity through the enhanced expression of the lysosomal receptor LAMP2A.[1][2][5] This is achieved by modulating the signaling pathway of the Retinoic Acid Receptor alpha (RARα), a known endogenous inhibitor of CMA.

Molecular Target: Retinoic Acid Receptor alpha (RARα)

This compound functions as an antagonist of RARα signaling.[6] It acts by stabilizing the interaction between RARα and its corepressor, the Nuclear Receptor Corepressor 1 (NCoR1). This stabilization leads to a downstream transcriptional program that results in the selective activation of CMA. This targeted approach allows for the upregulation of CMA without significantly affecting other autophagy pathways, such as macroautophagy.[1][6]

Signaling Pathway

The signaling cascade initiated by this compound culminates in increased levels of functional LAMP2A at the lysosomal membrane, thereby enhancing the rate of CMA-mediated protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Chaperone-Mediated Autophagy in Neurodegenerative Diseases: Molecular Mechanisms and Pharmacological Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CA77.1: A Technical Guide to a Novel Chaperone-Mediated Autophagy Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaperone-mediated autophagy (CMA) is a selective degradation pathway for soluble cytosolic proteins, playing a crucial role in cellular proteostasis.[1][2][3] Dysregulation of CMA has been implicated in various pathologies, particularly neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4][5] This has spurred the development of therapeutic strategies aimed at modulating CMA activity.[5] CA77.1 has emerged as a potent, brain-penetrant, and orally active small molecule activator of CMA.[6][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Chaperone-Mediated Autophagy (CMA)

CMA is a highly selective lysosomal process responsible for the degradation of approximately 30% of cytosolic proteins.[5] Unlike other forms of autophagy, CMA does not involve the formation of autophagosomes. Instead, it relies on the recognition of a specific pentapeptide motif (KFERQ-like) in substrate proteins by the chaperone heat shock cognate 71 kDa protein (Hsc70).[2][9] The Hsc70-substrate complex then translocates to the lysosome, where it binds to the lysosome-associated membrane protein type 2A (LAMP2A), the rate-limiting component of the CMA pathway.[9][10] Following unfolding, the substrate protein is translocated into the lysosomal lumen for degradation by resident hydrolases.[11]

The expression and stability of LAMP2A are critical for CMA activity. A decline in LAMP2A levels is associated with aging and the pathogenesis of neurodegenerative diseases, leading to the accumulation of toxic protein aggregates.[1][4]

This compound: A Potent Activator of CMA

This compound is a synthetic small molecule, a derivative of the earlier compound AR7, designed to overcome the limitations of its predecessor for in vivo applications.[12] It has demonstrated favorable pharmacokinetics, including brain penetrance, making it a valuable tool for studying CMA in the central nervous system and a potential therapeutic agent for neurodegenerative disorders.[6][7][12]

Mechanism of Action

The primary mechanism by which this compound activates CMA is by increasing the expression and stability of the lysosomal receptor LAMP2A.[6][8][10][12] This leads to an enhanced capacity for substrate binding and translocation into the lysosome, thereby upregulating the overall flux of the CMA pathway.[8] Importantly, this compound has been shown to activate CMA without significantly affecting macroautophagy, highlighting its specificity.[6][7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Assay | Reference |

| EC₅₀ (LAMP2A lysosomal recruitment) | 0.7 µM | Primary cortical neurons | LAMP2A lysosomal recruitment assay | [8] |

| CMA Activation (fold increase) | 2.8-fold at 2 µM | Primary cortical neurons and SH-SY5Y cells | GFP-RFP-Hsc70 substrate assay | [8] |

| LAMP2A Level Increase (fold increase) | 2.3-fold at 1 µM | Not specified | Immunofluorescence co-staining with LAMP1 | [8] |

| LAMP2A Degradation Reduction | 65% at 1 µM | Not specified | Cycloheximide chase assay | [8] |

| Insoluble Protein Reduction | 72% at 2 µM | Stressed neurons (oxidative stress/H₂O₂) | Filter-trap assay | [8] |

| Cell Viability Increase | From 40% to >70% at 1.5 µM | Primary neurons exposed to proteotoxic stress | Not specified | [8] |

| CMA Activation (dose-dependent) | 0-30 µM (16 hours) | NIH 3T3 cells with KFERQ-PS-Dendra reporter | Fluorescent puncta quantification | [6][8] |

Table 2: In Vivo Pharmacokinetics of this compound (Single Oral Gavage, 10 mg/kg in mice)

| Parameter | Value | Unit | Reference |

| Cₘₐₓ (Brain) | 3534 | ng/g | [6][8] |

| AUCₗₐₛₜ (Brain) | 8338 | h*ng/g | [6][8] |

| Tₘₐₓ (Brain) | 1 | hour | [6][8] |

| T₁/₂ (Brain) | 1.89 | hour | [6][8] |

Table 3: In Vivo Efficacy of this compound (PS19 mouse model of tauopathy)

| Parameter | Treatment | Outcome | Reference |

| Locomotor Hyperactivity | 30 mg/kg daily for 6 months | Normalized to control levels | [6] |

| Pathogenic Tau Conformations | 30 mg/kg daily for 6 months | Reduced levels in hippocampus, amygdala, and piriform cortex | [6] |

| Microglial Activation | 30 mg/kg daily for 6 months | Reduced number of Iba1-positive cells and dystrophic morphology | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

CMA Activity Assay using a KFERQ-PS-Dendra Reporter

This assay is used to quantify CMA activity in living cells.

-

Cell Line: NIH 3T3 cells stably expressing a fluorescent reporter protein containing a KFERQ-like motif (KFERQ-PS-Dendra).

-

Principle: The Dendra2 protein, when targeted to the lysosome via the KFERQ motif, is degraded, leading to a change in its fluorescence. The accumulation of fluorescent puncta within the lysosomal compartment is a direct measure of CMA activity.

-

Protocol:

-

Plate NIH 3T3-KFERQ-PS-Dendra cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

-

Treat cells with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours).

-

Include appropriate positive and negative controls.

-

Following treatment, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Stain the nuclei with a suitable dye (e.g., DAPI).

-

Acquire images using a high-content imaging system or a confocal microscope.

-

Quantify the number and intensity of fluorescent puncta per cell using image analysis software. The average number of fluorescent puncta per cell is indicative of CMA activity.[6][8]

-

In Vitro Lysosomal Uptake Assay

This assay directly measures the uptake of a CMA substrate by isolated lysosomes.

-

Materials:

-

Freshly isolated lysosomes from cultured cells or animal tissues.

-

Radiolabeled or fluorescently tagged CMA substrate protein (e.g., [¹⁴C]GAPDH).

-

This compound or other test compounds.

-

Uptake buffer (e.g., 10 mM MOPS, 0.25 M sucrose, pH 7.2).

-

-

Protocol:

-

Isolate intact lysosomes using a density gradient centrifugation method.[13]

-

Pre-incubate the isolated lysosomes with this compound or vehicle control for a specified time at 37°C.

-

Initiate the uptake reaction by adding the labeled CMA substrate to the lysosomal suspension.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice and pelleting the lysosomes by centrifugation.

-

Wash the lysosomal pellet to remove unbound substrate.

-

Quantify the amount of substrate taken up by the lysosomes using scintillation counting (for radiolabeled substrates) or fluorescence measurement.

-

Immunoblotting for LAMP2A

This method is used to determine the levels of LAMP2A protein in response to this compound treatment.

-

Protocol:

-

Treat cells or animals with this compound as required.

-

Isolate lysosomes or prepare whole-cell lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for LAMP2A overnight at 4°C.[14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Signaling Pathway of Chaperone-Mediated Autophagy

Caption: Signaling pathway of Chaperone-Mediated Autophagy and the action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising and specific activator of chaperone-mediated autophagy with demonstrated in vitro and in vivo efficacy. Its ability to penetrate the brain and upregulate the key CMA receptor, LAMP2A, makes it a valuable research tool for elucidating the role of CMA in health and disease. Furthermore, its positive effects in preclinical models of neurodegeneration suggest its potential as a therapeutic agent for diseases characterized by proteotoxicity. This guide provides a comprehensive technical overview to support further research and development of this compound and other CMA modulators.

References

- 1. Chaperone-mediated autophagy in neurodegenerative diseases: mechanisms and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chaperone-mediated autophagy in neurodegenerative diseases: mechanisms and therapy | Semantic Scholar [semanticscholar.org]

- 5. Chaperone-Mediated Autophagy in Neurodegenerative Diseases: Molecular Mechanisms and Pharmacological Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Autophagy | CAS 2412270-22-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. Frontiers | Impact of Chaperone-Mediated Autophagy in Brain Aging: Neurodegenerative Diseases and Glioblastoma [frontiersin.org]

- 10. This compound [CMA Activator] | CAS 2412270-22-3 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 11. Modulating Chaperone-Mediated Autophagy and Its Clinical Applications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

CA77.1: A Technical Guide to a Novel Chaperone-Mediated Autophagy Activator

An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of CA77.1 for Researchers and Drug Development Professionals

This compound is a synthetic, small-molecule activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for soluble cytosolic proteins.[1][2] It is a potent, brain-penetrant, and orally active compound that has shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound, a derivative of the earlier compound AR7, is chemically known as N-[4-(6-chloro-2-quinoxalinyl)phenyl]-acetamide.[1][5][6] Its development was aimed at improving the in vivo applicability and pharmacokinetic profile of its predecessor.[1][7] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2412270-22-3 | [5][8] |

| Molecular Formula | C₁₆H₁₂ClN₃O | [5][9] |

| Molecular Weight | 297.74 g/mol | [3][6] |

| IUPAC Name | N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide | [1][6] |

| Appearance | Solid | [5] |

| Purity | ≥98% | [5] |

| SMILES | CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=C(Cl)C=C3N=C2 | [1][6] |

| InChI Key | ZQXMPDVGBWOTBY-UHFFFAOYSA-N | [5][6] |

Solubility

The solubility of this compound in various solvents is a critical factor for its use in experimental settings. The following table provides a summary of its reported solubility.

| Solvent | Solubility | Reference |

| DMSO | ~5 mg/mL (16.79 mM) with ultrasonic and warming to 60°C | [9] |

| DMF | ~2 mg/mL | [5] |

| Ethanol | Insoluble | [9] |

Formulation for In Vivo Studies:

A common formulation for oral gavage in mice involves preparing a stock solution in DMSO and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.[3][4]

Mechanism of Action and Signaling Pathway

This compound functions as a CMA activator by increasing the expression and stability of the lysosome-associated membrane protein 2A (LAMP2A), which is the receptor for this autophagy pathway.[6][7] The CMA process involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone Hsc70. This complex then docks at the lysosomal membrane via LAMP2A, leading to the unfolding and translocation of the substrate protein into the lysosomal lumen for degradation. By enhancing the levels of LAMP2A at the lysosomal membrane, this compound increases the rate of CMA-mediated protein degradation.[4] This mechanism is particularly relevant for the clearance of aggregation-prone proteins implicated in neurodegenerative diseases, such as tau and α-synuclein.[2][7]

Caption: Mechanism of action of this compound in activating chaperone-mediated autophagy.

Experimental Protocols

In Vitro CMA Activity Assay

This protocol is based on the use of a CMA reporter system in NIH 3T3 cells.[8][9]

Objective: To quantify the effect of this compound on CMA activity.

Methodology:

-

Cell Culture: NIH 3T3 cells stably expressing a KFERQ-PS-Dendra2 reporter are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours).[8]

-

Fluorescence Microscopy: The formation of fluorescent puncta, indicative of the delivery of the reporter protein to lysosomes, is visualized and quantified using fluorescence microscopy.

-

Data Analysis: The CMA activity is determined by calculating the average number of fluorescent puncta per cell.

Caption: Workflow for the in vitro chaperone-mediated autophagy activity assay.

In Vivo Pharmacokinetic and Efficacy Studies

These protocols are based on studies conducted in mouse models.[8][9]

Objective: To assess the pharmacokinetic profile and therapeutic efficacy of this compound in vivo.

Methodology:

Pharmacokinetics:

-

Animal Model: Use appropriate mouse strain (e.g., wild-type).

-

Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.[9]

-

Sample Collection: Collect brain and blood samples at various time points post-administration.

-

Analysis: Determine the concentration of this compound in the samples using appropriate analytical methods (e.g., LC-MS/MS) to calculate pharmacokinetic parameters.

Efficacy in a Mouse Model of Alzheimer's Disease (PS19 mice):

-

Animal Model: Use PS19 transgenic mice, which model aspects of tau pathology.

-

Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for an extended period (e.g., 6 months).[8][9]

-

Behavioral Analysis: Conduct behavioral tests (e.g., open field test) to assess locomotor activity.

-

Neuropathological Analysis: At the end of the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify pathological tau conformations and microglial activation.[8]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in mice, demonstrating its suitability for in vivo applications.

| Parameter | Value | Animal Model | Dosing | Reference |

| Cmax | 3534 ng/g | Mouse (brain) | 10 mg/kg (single oral gavage) | [8][9] |

| Tmax | 1 hour | Mouse (brain) | 10 mg/kg (single oral gavage) | [8][9] |

| AUC_last | 8338 h*ng/g | Mouse (brain) | 10 mg/kg (single oral gavage) | [8][9] |

| T₁/₂ | 1.89 hours | Mouse (brain) | 10 mg/kg (single oral gavage) | [8][9] |

In Vitro and In Vivo Activity

| Assay | Model | Concentration/Dose | Effect | Reference |

| CMA Activation | NIH 3T3 cells with KFERQ-PS-Dendra reporter | 0-30 µM | Dose-dependent increase in CMA activity | [8] |

| Autophagic Flux | NIH 3T3 cells | 20 µM | No alteration of LC3-II expression or autophagic flux | [8][9] |

| Behavioral Normalization | PS19 mice | 30 mg/kg (oral gavage, 6 months) | Normalization of locomotor hyperactivity | [8][9] |

| Neuropathology Reduction | PS19 mice | 30 mg/kg (oral gavage, 6 months) | Reduction in pathogenic tau conformations and microglial cells in the hippocampus, amygdala, and piriform cortex | [8] |

Conclusion

This compound is a well-characterized small molecule that potently and selectively activates chaperone-mediated autophagy. Its favorable chemical properties, oral bioavailability, and brain penetrance make it a valuable research tool for studying the role of CMA in health and disease. Furthermore, its demonstrated efficacy in preclinical models of neurodegeneration highlights its potential as a therapeutic agent for the treatment of Alzheimer's disease and other proteinopathies. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [CMA Activator] [cogershop.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Autophagy | CAS 2412270-22-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound [CMA Activator] | CAS 2412270-22-3 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Emergence of CA77.1: A Novel Activator of Chaperone-Mediated Autophagy for Neurodegenerative Disease Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

CA77.1 is a novel, potent, and orally bioavailable small molecule activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for soluble cytosolic proteins. Developed as a brain-penetrant derivative of the earlier compound AR7, this compound has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly those characterized by the accumulation of pathogenic proteins. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data and experimental methodologies to support further research and development in this area.

Introduction

Chaperone-mediated autophagy (CMA) is a crucial cellular process responsible for the targeted degradation of specific cytosolic proteins bearing a KFERQ-like motif.[1] This pathway plays a vital role in maintaining protein homeostasis (proteostasis), and its dysfunction has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia.[2][3][4] The core of the CMA machinery involves the recognition of substrate proteins by the chaperone Hsc70, followed by their delivery to the lysosome and translocation across the lysosomal membrane via the lysosome-associated membrane protein type 2A (LAMP2A) receptor.[1][5]

The development of small molecules that can modulate CMA activity represents a promising therapeutic strategy for diseases characterized by proteotoxicity. This compound has emerged as a leading compound in this field, demonstrating the ability to enhance CMA and ameliorate disease-related phenotypes in animal models.[2][3]

Discovery and Development

This compound is a synthetic compound derived from the earlier CMA activator, AR7 (HY-101106).[2][3] While AR7 showed potent CMA activation in vitro, it was unsuitable for in vivo applications.[2] Through extensive medicinal chemistry efforts, this compound was developed to possess improved pharmacokinetic properties, including brain penetrance and oral bioavailability, making it a valuable tool for in vivo studies.[2][3][4][6]

Chemical Properties:

| Property | Value |

| IUPAC Name | N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide[2] |

| CAS Number | 2412270-22-3[2] |

| Molecular Formula | C16H12ClN3O[2] |

| Molar Mass | 297.74 g·mol−1[2] |

Mechanism of Action

This compound activates CMA by increasing the expression and stability of the lysosomal receptor LAMP2A.[2][3][4] The compound does not affect macroautophagy, another major cellular degradation pathway.[6][7] Mechanistically, this compound is a retinoic acid receptor alpha (RARα) antagonist.[1][8] It stabilizes the interaction between RARα and its co-repressor N-CoR1, which in turn leads to the upregulation of CMA activity.[8]

Signaling Pathway of this compound in CMA Activation

Caption: Mechanism of this compound action on the Chaperone-Mediated Autophagy pathway.

Preclinical Data

In Vitro Efficacy

This compound has been shown to activate CMA in a dose- and time-dependent manner in various cell lines.[3][6]

| Cell Line | Reporter/Assay | Concentration Range | Observation |

| NIH 3T3 | KFERQ-PS-Dendra reporter | 0-30 µM | Dose-dependent increase in fluorescent puncta, indicating CMA activation.[3] |

| Primary Cortical Neurons | LAMP2A lysosomal recruitment | EC₅₀ = 0.7 µM | Enhanced stability and lysosomal localization of LAMP2A.[4] |

| SH-SY5Y Neuroblastoma | GFP-RFP-Hsc70 substrate assay | 2 µM | 2.8-fold increase in CMA substrate degradation.[4] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in male ICR (CD-1) mice have demonstrated that this compound is orally bioavailable and brain-penetrant.[3][7]

| Parameter | Value (10 mg/kg, oral gavage) |

| Cmax (Brain) | 3534 ng/g[3] |

| AUClast (Brain) | 8338 h*ng/g[3] |

| Tmax (Brain) | 1 hour[3] |

| T1/2 (Brain) | 1.89 hours[3] |

| Parameter | Half-life (PO) |

| CA77 | 2.2 h[9] |

In Vivo Efficacy in a Mouse Model of Tauopathy

In the PS19 transgenic mouse model of Alzheimer's disease, which exhibits tau pathology, chronic treatment with this compound showed significant therapeutic effects.[3][10]

| Parameter | Treatment | Outcome |

| Locomotor Activity | 30 mg/kg this compound (oral gavage, 6 months) | Normalized hyperactivity to control levels.[3][10] |

| Tau Pathology | 30 mg/kg this compound (oral gavage, 6 months) | Reduced levels and number of neurons with pathogenic tau in the hippocampus, amygdala, and piriform cortex.[3][10] |

| Neuroinflammation | 30 mg/kg this compound (oral gavage, 6 months) | Reduced the number of large, rod-like Iba1-positive microglial cells.[3] |

Experimental Protocols

In Vitro CMA Activity Assay

Objective: To quantify the activation of CMA in response to this compound treatment.

Methodology:

-

NIH 3T3 cells are stably transfected with a KFERQ-PS-Dendra reporter construct.[3] This reporter consists of a photoswitchable fluorescent protein (Dendra) fused to a CMA-targeting motif (KFERQ).

-

Cells are treated with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 16 hours).[3]

-

Upon CMA activation, the reporter protein is targeted to the lysosomes for degradation.

-

The accumulation of the reporter in lysosomes is visualized as fluorescent puncta using fluorescence microscopy.

-

CMA activity is quantified by counting the average number of fluorescent puncta per cell.[3]

Experimental Workflow for In Vitro CMA Activity Assay

Caption: Workflow for assessing in vitro Chaperone-Mediated Autophagy activity.

In Vivo Efficacy Study in PS19 Mice

Objective: To evaluate the therapeutic potential of this compound in a mouse model of tauopathy.

Methodology:

-

PS19 transgenic mice, which express the P301S mutant human tau protein, are used.

-

Mice are administered this compound (e.g., 30 mg/kg) or a vehicle control via oral gavage daily for an extended period (e.g., 6 months).[3][10]

-

Behavioral assessments, such as open field tests to measure locomotor activity, are performed.[10]

-

At the end of the treatment period, brain tissue is collected for histopathological and biochemical analysis.

-

Immunohistochemistry is used to quantify the levels of pathogenic tau and markers of neuroinflammation (e.g., Iba1).[3]

Conclusion

This compound is a promising investigational compound that selectively activates chaperone-mediated autophagy. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurodegeneration highlight its potential as a therapeutic agent for diseases characterized by the accumulation of toxic proteins. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic utility of CMA activation. Further studies are warranted to fully elucidate the clinical potential of this compound and related molecules.

References

- 1. Deficient chaperone-mediated autophagy facilitates LPS-induced microglial activation via regulation of the p300/NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Autophagy | CAS 2412270-22-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. Chaperone-mediated autophagy protects against hyperglycemic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defective chaperone-mediated autophagy in the retinal pigment epithelium of age-related macular degeneration patients | EMBO Molecular Medicine [link.springer.com]

- 9. Targeting retinoic acid receptor alpha-corepressor interaction activates chaperone-mediated autophagy and protects against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

In-depth Technical Guide: In Vivo and In Vitro Effects of CA77.1

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA77.1 is a potent, orally active, and brain-penetrant small molecule activator of chaperone-mediated autophagy (CMA). This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data. This compound selectively enhances CMA by increasing the expression of the lysosomal receptor LAMP2A, without affecting macroautophagy.[1][2][3] Preclinical studies in various cell and animal models have demonstrated its therapeutic potential in neurodegenerative diseases and other age-related pathologies by promoting the degradation of pathogenic proteins and restoring cellular homeostasis.

Introduction

Chaperone-mediated autophagy is a selective degradation pathway for soluble cytosolic proteins.[3] This process involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone Hsc70, followed by their translocation into the lysosome via the lysosome-associated membrane protein 2A (LAMP2A).[3] Dysregulation of CMA has been implicated in the pathogenesis of several human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as certain cancers and metabolic conditions.[3][4][5][6]

This compound, a derivative of the earlier compound AR7, was developed as a pharmacological activator of CMA suitable for in vivo applications.[4][7] It has shown promise in preclinical models by mitigating proteotoxicity associated with the accumulation of aggregation-prone proteins such as tau and α-synuclein.[2][4] This guide summarizes the current scientific knowledge on the biological effects of this compound.

Mechanism of Action

This compound activates CMA by modulating the retinoic acid receptor alpha (RARα) signaling pathway.[5][8] It stabilizes the interaction between RARα and its co-repressor N-CoR1, which in turn leads to an increased expression and lysosomal localization of LAMP2A, the rate-limiting component of the CMA pathway.[8][9] This enhancement of LAMP2A facilitates the degradation of CMA substrate proteins.

In Vitro Effects of this compound

Quantitative Data Summary

| Cell Line | Concentration | Duration | Effect | Reference |

| NIH 3T3 | 0-30 µM | 16 hours | Dose-dependent activation of CMA | [10] |

| NIH 3T3 | 20 µM | 6 hours | No alteration in LC3-II expression (no effect on macroautophagy) | [10] |

| Primary Cortical Neurons | 0.1-5 µM | Not Specified | Dose-dependent enhancement of CMA activity | [11] |

| Primary Cortical Neurons | 2 µM | Not Specified | 2.8-fold increase in CMA substrate degradation | [11] |

| Primary Cortical Neurons | 1 µM | Not Specified | 2.3-fold increase in lysosomal membrane LAMP2A levels | [11] |

| Primary Cortical Neurons | 1.5 µM | Not Specified | Increased cell viability from 40% to 76% under proteotoxic stress | [11] |

| SH-SY5Y Neuroblastoma | 0.1-5 µM | Not Specified | Dose-dependent enhancement of CMA activity | [11] |

| iPSC-RPE | 10 µM | 24 hours | Increased CMA activity | [8] |

| U251 Glioblastoma | IC50 = 35.58 µM | 72 hours | Reduced cell viability | [12] |

| U87 Glioblastoma | IC50 = 118.1 µM | 72 hours | Reduced cell viability | [12] |

Detailed Experimental Protocols

3.2.1. CMA Activity Assay in NIH 3T3 Cells

This protocol is based on the use of a KFERQ-PS-Dendra2 reporter.

-

Cell Culture and Transfection: NIH 3T3 cells are stably transfected with a plasmid expressing the KFERQ-PS-Dendra2 reporter.

-

Treatment: Cells are treated with varying concentrations of this compound (0-30 µM) or vehicle control (DMSO) for 16 hours.[10]

-

Fluorescence Microscopy: After treatment, cells are fixed and imaged using a fluorescence microscope. The CMA activity is quantified by measuring the average number of fluorescent puncta per cell, which represent the lysosomal localization of the reporter.[10]

3.2.2. Western Blot for LC3-II

This protocol is to assess the effect of this compound on macroautophagy.

-

Cell Culture and Treatment: NIH 3T3 cells are treated with 20 µM this compound or vehicle for 6 hours.[10]

-

Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3 and a loading control (e.g., GAPDH).

-

Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of LC3-II to the loading control is calculated to assess macroautophagy flux.

In Vivo Effects of this compound

Quantitative Data Summary

| Animal Model | Dosage | Administration | Duration | Key Findings | Reference |

| Wild-type Mice (C57BL/6J) | 10 mg/kg | Single oral gavage | Single dose | Brain penetrance with Cmax of 3534 ng/g, Tmax of 1 hour, and T1/2 of 1.89 hours | [10] |

| PS19 Mice (Tauopathy model) | 30 mg/kg | Oral gavage | 6 months | Normalized locomotor hyperactivity; Reduced pathogenic tau in hippocampus, amygdala, and piriform cortex | [10][13] |

| TDP-43 Transgenic Mice | 10 mg/kg | Intraperitoneal injection, daily | 8 weeks | Reduced TDP-43 aggregation in spinal cord by 55%; Improved motor function | [11] |

| Aging Mice (18-month-old C57BL/6) | 10 mg/kg | Intraperitoneal injection, daily | 4 weeks | Reduced insoluble protein aggregates in cortex and hippocampus by 62%; Improved spatial memory | [11] |

| Old Mice (18-month-old) | 30 mg/kg | Daily in jelly pills | 5 months | Restored brown adipose tissue activity | [14] |

Detailed Experimental Protocols

4.2.1. Pharmacokinetic Study in Mice

-

Animal Model: Male wild-type C57BL/6J mice are used.[1]

-

Drug Administration: A single dose of this compound (10 mg/kg) is administered via oral gavage.[10]

-

Sample Collection: At various time points post-administration, blood and brain tissue are collected.

-

Sample Processing and Analysis: Plasma and brain homogenates are prepared and analyzed by LC-MS/MS to determine the concentration of this compound.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) are calculated.

4.2.2. Efficacy Study in a Tauopathy Mouse Model (PS19 Mice)

-

Animal Model: PS19 transgenic mice, which express a mutant form of human tau and develop age-dependent neurofibrillary tangles.

-

Drug Administration: this compound (30 mg/kg) or vehicle is administered daily via oral gavage for 6 months.[10]

-

Behavioral Testing: Locomotor activity is assessed using an open-field test.

-

Immunohistochemistry: At the end of the treatment period, mice are euthanized, and brain tissue is collected. Brain sections are stained with antibodies against pathogenic forms of tau (e.g., AT8) to quantify the levels and number of neurons with tau pathology in specific brain regions like the hippocampus, amygdala, and piriform cortex.[9][10]

Signaling Pathway of this compound in Neuroprotection

In the context of neurodegenerative diseases, the activation of CMA by this compound leads to the enhanced degradation of proteotoxic proteins such as pathogenic tau and α-synuclein. This reduces the accumulation of these proteins, mitigates neuronal damage, and improves neuronal function.

Conclusion

This compound is a promising therapeutic agent that selectively activates chaperone-mediated autophagy. Extensive in vitro and in vivo studies have demonstrated its ability to enhance the degradation of disease-related proteins, leading to improved cellular function and amelioration of pathology in preclinical models of neurodegenerative diseases. The detailed data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adipogen.com [adipogen.com]

- 3. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chaperone-Mediated Autophagy in Neurodegenerative Diseases: Molecular Mechanisms and Pharmacological Opportunities | MDPI [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. ovid.com [ovid.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Defective chaperone-mediated autophagy in the retinal pigment epithelium of age-related macular degeneration patients | EMBO Molecular Medicine [link.springer.com]

- 9. OPPORTUNITIES FOR CELLULAR REJUVENATION IN ALZHEIMER’S DISEASE: HOW EPIGENETIC REPROGRAMMING AND CHAPERONE-MEDIATED AUTOPHAGY ARE ENABLING NEXT GENERATION THERAPEUTIC APPROACHES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Autophagy | CAS 2412270-22-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Specificity of the Chaperone-Mediated Autophagy Activator CA77.1 for LAMP2A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of CA77.1, a potent, brain-penetrant small molecule activator of Chaperone-Mediated Autophagy (CMA). Contrary to a potential misconception of this compound as a direct-binding antibody, it is a synthetic compound that functions by specifically upregulating the expression and enhancing the stability of Lysosome-Associated Membrane Protein 2A (LAMP2A) at the lysosomal membrane.[1][2] LAMP2A is the rate-limiting receptor for the CMA pathway, a selective degradation process for cytosolic proteins. This guide elucidates the mechanism of action of this compound, its specificity for the CMA pathway, and the critical role of highly specific LAMP2A antibodies in validating its effects. Detailed experimental protocols and quantitative data are provided to support researchers in utilizing and evaluating this compound.

Introduction to this compound and Chaperone-Mediated Autophagy (CMA)

Chaperone-Mediated Autophagy is a selective lysosomal degradation pathway crucial for cellular homeostasis. It targets specific cytosolic proteins containing a KFERQ-like motif. These proteins are recognized by the chaperone Hsc70 and delivered to the lysosome, where they bind to LAMP2A. The substrate is then unfolded and translocated into the lysosomal lumen for degradation. The amount of LAMP2A at the lysosomal membrane is the rate-limiting step of this entire process.

This compound is a synthetic, orally active compound derived from the earlier molecule AR7.[1][2] It was developed to enhance CMA activity in vivo and has shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's, by facilitating the clearance of pathogenic proteins like tau.[1][2][3] Its primary mechanism of action is the enhancement of LAMP2A levels and stability at the lysosome, thereby boosting the overall flux of the CMA pathway.[3][4]

Mechanism of Action and Specificity of this compound

This compound's specificity is defined by its targeted effect on the CMA pathway, with minimal impact on other cellular processes like macroautophagy.

-

Mechanism: this compound increases the levels of functional LAMP2A at the lysosomal membrane. It achieves this primarily by reducing the degradation rate of the LAMP2A protein, thus enhancing its stability and localization to the lysosome.[4] Studies have shown that this compound treatment does not alter the mRNA levels of LAMP2A, indicating its action is post-transcriptional.[4]

-

Specificity for CMA: The selectivity of this compound for CMA has been demonstrated in studies where its application did not alter the expression of key macroautophagy markers, such as LC3-II, or affect the overall autophagic flux under normal conditions.[1][4] This distinction is critical for its use as a specific tool to study CMA and as a potential therapeutic agent that avoids the broad effects of general autophagy modulators.

Below is a diagram illustrating the CMA pathway and the intervention point of this compound.

Caption: Chaperone-Mediated Autophagy (CMA) pathway and the role of this compound.

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration Range | Observation | Reference |

| CMA Activation | NIH 3T3 (KFERQ-PS-Dendra reporter) | 0-30 µM | Dose- and time-dependent increase in fluorescent puncta | [1] |

| CMA Substrate Degradation | Primary cortical neurons | 0.1–5 µM | 2.8-fold increase at 2 µM | [4] |

| LAMP2A Lysosomal Levels | SH-SY5Y cells | 1 µM | 2.3-fold increase in co-localization with LAMP1 | [4] |

| LAMP2A Degradation | Primary cortical neurons | 1 µM | 65% reduction in degradation (cycloheximide chase) | [4] |

| Macroautophagy Marker (LC3-II) | NIH 3T3 cells | 20 µM | No alteration in expression | [1] |

Table 2: In Vivo Pharmacokinetics of this compound (Oral Gavage in Mice)

| Parameter | Dose | Value | Unit | Reference |

| Cmax (Brain) | 10 mg/kg | 3534 | ng/g | [1] |

| Tmax (Brain) | 10 mg/kg | 1 | hour | [1] |

| T½ (Brain) | 10 mg/kg | 1.89 | hour | [1] |

| AUClast (Brain) | 10 mg/kg | 8338 | h*ng/g | [1] |

Validation of this compound's Effect: The Role of LAMP2A Antibodies

The validation of this compound's specific action on LAMP2A is critically dependent on the quality and specificity of the antibodies used for detection in various immunoassays. An ideal LAMP2A antibody must specifically recognize the LAMP2A isoform without cross-reacting with the other splice variants, LAMP2B and LAMP2C.

Table 3: Specificity and Selectivity of Validated Commercial LAMP2A Antibodies

| Antibody (Clone/ID) | Type | Validated Applications | Specificity Notes | Reference |

| Abcam ab125068 [EPR4207(2)] | Rabbit Monoclonal | WB, IF, IHC, IP, Flow | Knockout-validated; does not show off-target signal in LAMP2A KO cells. | [5][6] |

| Abcam ab240018 | Rabbit Monoclonal | WB, IF | Knockout-validated; does not show off-target signal in LAMP2A KO cells. | [5][6] |

| Cell Signaling #81197 (F1A5A) | Rabbit Monoclonal | WB, IF, IP | Specifically detects LAMP2A isoform; does not detect LAMP2B or LAMP2C. | [7] |

| Abcam ab18528 | Rabbit Polyclonal | WB, IF, IHC | Suitable for Western Blotting but may exhibit off-target reactivity in immunofluorescence in human cancer cells. | [5][6][8] |

Note: Knockout (KO) validation is the gold standard for antibody specificity, where the antibody's performance is tested on cells or tissues where the target gene has been genetically deleted.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects.

Western Blotting for LAMP2A Expression

This protocol is used to quantify changes in total LAMP2A protein levels in cell or tissue lysates following treatment with this compound.

Caption: Western Blotting workflow for LAMP2A detection.

Methodology:

-

Lysate Preparation: Treat cells with desired concentrations of this compound for a specified time. Harvest and lyse cells in RIPA buffer with protease inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a validated anti-LAMP2A antibody (e.g., Abcam ab125068 at 1:1000 dilution).

-

Secondary Antibody: Wash membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for LAMP2A Localization

This protocol visualizes the subcellular localization of LAMP2A, allowing for the assessment of its presence in lysosomes (co-localization with a lysosomal marker like LAMP1).

Methodology:

-

Cell Culture & Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibodies: Incubate with primary antibodies diluted in blocking buffer for 2 hours at RT or overnight at 4°C. Use a combination of anti-LAMP2A (e.g., Abcam ab125068, 1:200) and anti-LAMP1 (lysosomal marker).

-

Secondary Antibodies: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.

-

Mounting & Imaging: Mount coverslips onto slides with DAPI-containing mounting medium.

-

Analysis: Acquire images using a confocal microscope. Analyze co-localization using Pearson's correlation coefficient in image analysis software.

Immunoprecipitation of LAMP2A

This protocol is used to isolate LAMP2A and its potential interacting partners.

Methodology:

-

Lysate Preparation: Prepare cell lysates under non-denaturing conditions (e.g., Triton X-100 based buffer).

-

Pre-clearing: Pre-clear lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an IP-validated anti-LAMP2A antibody (e.g., CST #81197, 1:200) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Analysis: Analyze the eluate by Western Blotting to confirm the presence of LAMP2A and probe for co-precipitated proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chaperone-Mediated Autophagy in Neurodegenerative Diseases: Molecular Mechanisms and Pharmacological Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Autophagy | CAS 2412270-22-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. Knockout validation of LAMP2A antibodies for immunostaining in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LAMP2A (F1A5A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Knockout validation of LAMP2A antibodies for immunostaining in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of CA77.1: A Novel Activator of Chaperone-Mediated Autophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on CA77.1, a synthetic small molecule that has emerged as a potent, brain-penetrant, and orally active activator of chaperone-mediated autophagy (CMA). This document summarizes its mechanism of action, key in vitro and in vivo findings, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound, with the IUPAC name N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide, is a derivative of the earlier CMA activator, AR7.[1] While AR7 demonstrated potent in vitro activity, it was unsuitable for in vivo applications. This compound was developed to overcome this limitation, exhibiting favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1] Its primary mechanism of action is the activation of CMA by increasing the expression of the lysosomal receptor, Lysosome-Associated Membrane Protein 2A (LAMP2A).[1] This activity has positioned this compound as a promising therapeutic candidate for neurodegenerative diseases, such as Alzheimer's disease, by facilitating the degradation of toxic protein aggregates like tau.[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide | [1] |

| CAS Number | 2412270-22-3 | [1] |

| Molecular Formula | C16H12ClN3O | [1] |

| Molar Mass | 297.74 g·mol−1 | [1] |

| Administration Route | Oral gavage | [2] |

| Dose (in vivo) | 10 mg/kg (single dose for PK), 30 mg/kg (chronic treatment) | [2] |

| Cmax | 3534 ng/g | [2] |

| Tmax | 1 hour | [2] |

| T1/2 | 1.89 hours | [2] |

| AUC_last | 8338 h*ng/g | [2] |

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both cellular and animal models. The key findings are summarized in Table 2.

| Assay/Model | Key Findings | Reference |

| In Vitro CMA Activation (NIH 3T3 cells with KFERQ-PS-Dendra reporter) | Dose- and time-dependent activation of CMA at concentrations of 10, 20, and 30 µM. No significant effect on macroautophagy. | [2][3] |

| In Vivo Efficacy (PS19 Transgenic Mouse Model of Alzheimer's Disease) | - Reduces locomotor hyperactivity. - Decreases the number of neurons containing pathogenic tau conformations in the hippocampus, amygdala, and piriform cortex. | [3] |

Detailed Experimental Protocols

Synthesis of this compound (N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide)

This protocol is adapted from the synthesis of structurally similar phenoxy acetamide derivatives.

Materials:

-

2,6-dichloroquinoxaline

-

4-aminoacetanilide

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a dry, argon-flushed round-bottom flask, combine 2,6-dichloroquinoxaline (1 equivalent), 4-aminoacetanilide (1.2 equivalents), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

-

Add the base (e.g., 2 equivalents) to the flask.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Chaperone-Mediated Autophagy (CMA) Activity Assay

This protocol utilizes the KFERQ-PS-Dendra2 reporter to quantify CMA activity.[4]

Materials:

-

NIH 3T3 cells stably expressing the KFERQ-PS-Dendra2 reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

This compound stock solution (dissolved in DMSO).

-

405 nm LED light source for photoconversion.

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence.

-

Image analysis software.

Procedure:

-

Plate the NIH 3T3-KFERQ-PS-Dendra2 cells in a suitable format for microscopy (e.g., glass-bottom dishes or multi-well plates).

-

Allow the cells to adhere and grow to a desired confluency.

-

To induce CMA, switch the cells to a serum-free medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) for a specified duration (e.g., 16 hours).[2]

-

Before imaging, photoconvert the Dendra2 protein from a green to a red fluorescent state by exposing the cells to a 405 nm light source for a brief period (e.g., 1-3 minutes).[5]

-

After photoconversion, incubate the cells for a period (e.g., 4-6 hours) to allow for the degradation of the red-photoconverted reporter via CMA.

-

Fix the cells with 4% paraformaldehyde.

-

Acquire images using a fluorescence microscope, capturing both green (newly synthesized reporter) and red (photoconverted reporter) channels.

-

Quantify CMA activity by counting the number of red fluorescent puncta per cell. An increase in the number of red puncta indicates an accumulation of the reporter in lysosomes due to CMA activation.

In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

This protocol outlines a typical in vivo study using the PS19 transgenic mouse model, which expresses a mutant form of human tau (P301S) and develops age-dependent tau pathology.

Materials:

-

PS19 transgenic mice and wild-type littermate controls.

-

This compound.

-

Vehicle for oral gavage (e.g., a solution of DMSO, PEG300, Tween 80, and saline).[6][7]

-

Morris Water Maze apparatus.

-

Reagents and antibodies for immunohistochemistry (e.g., anti-phospho-tau antibodies).

-

Microscope for histological analysis.

Procedure:

-

Animal Husbandry and Dosing:

-

House the mice under standard laboratory conditions.

-

Begin treatment at an appropriate age (e.g., before or at the onset of pathology).

-

Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 6 months).[2]

-

-

Behavioral Assessment (Morris Water Maze):

-

Following the treatment period, assess spatial learning and memory using the Morris Water Maze test.[8][9][10]

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency (time to find the platform).

-

Probe Trial: Remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

-

-

Neuropathological Analysis:

-

After behavioral testing, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

-

Harvest the brains and process them for immunohistochemistry.

-

Stain brain sections with antibodies against pathological tau (e.g., AT8, PHF1) to visualize neurofibrillary tangles.[11][12][13][14]

-

Quantify the tau pathology in specific brain regions (hippocampus, amygdala, piriform cortex) using image analysis software.

-

Signaling Pathways and Experimental Workflows

Chaperone-Mediated Autophagy (CMA) Signaling Pathway and the Role of this compound

The CMA pathway is a highly selective process for the degradation of cytosolic proteins in lysosomes. This compound enhances this pathway primarily by increasing the levels of the LAMP2A receptor at the lysosomal membrane.

Caption: The Chaperone-Mediated Autophagy (CMA) pathway and the mechanism of action of this compound.

Experimental Workflow for the Preclinical Development of a CMA Activator

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a small molecule CMA activator like this compound.

Caption: A generalized workflow for the discovery and preclinical development of a CMA activator.

Conclusion

This compound is a promising small molecule activator of chaperone-mediated autophagy with a clear mechanism of action and demonstrated efficacy in preclinical models of Alzheimer's disease. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, makes it a strong candidate for further development. The experimental protocols and workflows detailed in this guide provide a framework for researchers in the field to further investigate this compound and other potential CMA modulators for the treatment of neurodegenerative and other age-related diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Autophagy | CAS 2412270-22-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of Aβ Amyloid Plaques and Tau Protein in Postmortem Human Alzheimer’s Disease Brain by Autoradiography Using [18F]Flotaza, [125I]IBETA, [124/125I]IPPI and Immunohistochemistry Analysis Using QuPath - PMC [pmc.ncbi.nlm.nih.gov]

The Chaperone-Mediated Autophagy Activator CA77.1: A Technical Guide to its Impact on Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the pathological accumulation of misfolded proteins. Chaperone-mediated autophagy (CMA) is a selective cellular degradation pathway that plays a crucial role in clearing these toxic proteins. Dysfunction of CMA is increasingly implicated in the pathogenesis of these disorders. CA77.1 is a potent, orally bioavailable, and brain-penetrant small molecule activator of CMA. This technical guide provides an in-depth overview of the mechanism of action of this compound and its demonstrated impact in preclinical models of neurodegenerative disease, with a primary focus on tauopathy models of Alzheimer's disease. We present quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development in this promising therapeutic area.

Mechanism of Action of this compound

This compound is a synthetic compound that enhances CMA by increasing the expression of the lysosomal receptor for this pathway, Lysosome-Associated Membrane Protein 2A (LAMP2A).[1][2] Unlike other autophagy activators, this compound's action is specific to CMA and does not significantly affect macroautophagy.[3] The core mechanism involves the stabilization of LAMP2A at the lysosomal membrane, which is the rate-limiting step of CMA.[3] By upregulating functional LAMP2A, this compound enhances the cell's capacity to recognize and degrade proteins containing a KFERQ-like motif, a sequence present in many proteins prone to aggregation in neurodegenerative diseases, such as tau and α-synuclein.[3][4]

Signaling Pathway of this compound-Mediated CMA Activation

Caption: Mechanism of this compound in activating chaperone-mediated autophagy.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay | Concentration Range | Result | Reference |

| CMA Activation | NIH 3T3 cells with KFERQ-PS-Dendra reporter | Fluorescent puncta quantification | 0-30 µM | Dose-dependent increase in CMA activity | [3] |

| Macroautophagy Effect | NIH 3T3 cells | LC3-II expression analysis | 20 µM | No alteration in macroautophagy flux | [3] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Dose | Route of Administration | Value | Reference |

| Cmax | 10 mg/kg | Oral gavage | 3534 ng/g | [3] |

| AUClast | 10 mg/kg | Oral gavage | 8338 h*ng/g | [3] |

| Tmax | 10 mg/kg | Oral gavage | 1 hour | [3] |

| T1/2 | 10 mg/kg | Oral gavage | 1.89 hours | [3] |

Table 3: In Vivo Efficacy of this compound in the PS19 Mouse Model of Tauopathy

| Parameter | Treatment | Duration | Key Findings | Reference |

| Locomotor Hyperactivity | 30 mg/kg/day this compound (oral gavage) | 6 months | Normalized to wild-type levels | [3] |

| Pathogenic Tau Conformations | 30 mg/kg/day this compound (oral gavage) | 6 months | Reduced levels and number of neurons with pathogenic tau in hippocampus, amygdala, and piriform cortex | [3] |

| Microglial Activation | 30 mg/kg/day this compound (oral gavage) | 6 months | Reduced number of Iba1-positive cells and large, rod-like dystrophic microglia | [3] |

| Tau Accumulation (in CMA-deficient AD model) | N/A | N/A | pS422 and aggregated tau showed 2.5- to 3.1-fold faster accumulation, highlighting the role of CMA in tau clearance | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

In Vitro Chaperone-Mediated Autophagy Assay

-

Cell Line: NIH 3T3 cells stably expressing a KFERQ-Photo-switchable Dendra (KFERQ-PS-Dendra) reporter.

-

Principle: The KFERQ motif targets the Dendra fluorescent protein for CMA-mediated degradation. Upon CMA activation, the reporter protein is translocated to the lysosomes, forming fluorescent puncta. The number of puncta per cell is a direct measure of CMA activity.

-

Protocol Outline:

-

Plate NIH 3T3 KFERQ-PS-Dendra cells in a suitable imaging plate.

-

Treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) or vehicle control for 16 hours.

-

Fix the cells and stain with a nuclear counterstain (e.g., DAPI).

-

Acquire images using a high-content imaging system or confocal microscope.

-

Quantify the number of fluorescent Dendra puncta per cell using automated image analysis software.

-

In Vivo Efficacy Studies in the PS19 Mouse Model

-

Animal Model: PS19 transgenic mice, which express the P301S mutation in the human microtubule-associated protein tau (MAPT) gene, leading to age-dependent development of tau pathology and neurodegeneration.[5]

-

Treatment Paradigm:

-

Administer this compound at 30 mg/kg or vehicle daily via oral gavage.

-

Treatment duration is typically long-term, for example, 6 months, to assess the impact on disease progression.

-

-

Behavioral Assessment (Open Field Test):

-

Place a mouse in the center of a square arena (e.g., 27x27 cm).[6]

-

Allow the mouse to freely explore the arena for a defined period (e.g., 60 minutes).[6]

-

Use an automated tracking system to record and analyze locomotor activity, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.[6] PS19 mice often exhibit hyperactivity, which can be assessed by an increase in total distance traveled.[7]

-

-

Immunohistochemistry for Tau Pathology and Neuroinflammation:

-

At the end of the treatment period, perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Cryoprotect the brains in a sucrose solution and section them using a cryostat or vibratome.

-

Perform immunohistochemical staining on free-floating sections using antibodies against:

-

Total human tau (to assess overall transgene expression).

-

Phosphorylated tau epitopes (e.g., AT8 for pS202/T205, pS422) to detect pathogenic tau.

-

Iba1 to label microglia and assess neuroinflammation.

-

-

Use appropriate secondary antibodies conjugated to fluorophores or enzymes for visualization.

-

Acquire images using a microscope and quantify the staining intensity or the number of positive cells in specific brain regions (e.g., hippocampus, amygdala, piriform cortex).

-

Experimental Workflow Diagram

Caption: In vitro and in vivo experimental workflow for evaluating this compound.

Potential Impact on Other Neurodegenerative Diseases

While the most extensive research on this compound has been conducted in models of tauopathy, its mechanism of action holds significant promise for other neurodegenerative diseases characterized by the accumulation of CMA-substrate proteins.

-

Parkinson's Disease (PD): α-synuclein, the primary component of Lewy bodies in PD, is a known substrate for CMA.[4] Pathogenic forms of α-synuclein can impair CMA, leading to their accumulation.[4] A CMA activator like this compound could potentially enhance the clearance of toxic α-synuclein species, representing a therapeutic strategy for PD.

-

Huntington's Disease (HD): Mutant huntingtin (mHTT), the causative agent in HD, has also been shown to be a substrate for CMA. Enhancing CMA could therefore facilitate the degradation of mHTT and ameliorate its toxicity.

-

Amyotrophic Lateral Sclerosis (ALS): Cytoplasmic aggregates of TAR DNA-binding protein 43 (TDP-43) are a hallmark of most ALS cases.[8] TDP-43 has been identified as a CMA substrate, and its aggregation can disrupt CMA function.[9] By restoring CMA activity, this compound could potentially mitigate TDP-43 pathology.

Further preclinical studies are warranted to directly investigate the efficacy of this compound in models of these and other neurodegenerative disorders.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting a fundamental cellular process of protein quality control. Its ability to specifically activate chaperone-mediated autophagy, coupled with its favorable pharmacokinetic profile, makes it a valuable tool for both basic research and clinical development. The robust preclinical data in a model of tauopathy provides a strong rationale for its advancement. Future research should focus on:

-

Evaluating the efficacy of this compound in preclinical models of other neurodegenerative diseases, such as Parkinson's, Huntington's, and ALS.

-

Investigating the long-term safety profile of chronic this compound administration.

-

Identifying and validating biomarkers to monitor CMA activity in response to this compound treatment in clinical settings.

The continued exploration of CMA activators like this compound offers a novel and potentially disease-modifying approach to combatting the devastating impact of neurodegenerative diseases.

References

- 1. biospective.com [biospective.com]

- 2. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impaired degradation of mutant alpha-synuclein by chaperone-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PATHOLOGICAL TAU AND REACTIVE ASTROGLIOSIS ARE ASSOCIATED WITH DISTINCT FUNCTIONAL DEFICITS IN A MOUSE MODEL OF TAUOPATHY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vjneurology.com [vjneurology.com]

- 9. Frontiers | Chaperone Mediated Autophagy Degrades TDP-43 Protein and Is Affected by TDP-43 Aggregation [frontiersin.org]

In-Depth Technical Guide to CA77.1 and its Analogs: Potent Activators of Chaperone-Mediated Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CA77.1, a potent, brain-penetrant, and orally active small molecule activator of Chaperone-Mediated Autophagy (CMA). It is intended for researchers and professionals in the fields of neurodegenerative disease, drug discovery, and cellular biology. This document details the mechanism of action, structure-activity relationships, and key experimental protocols related to this compound and its analogs. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Chaperone-mediated autophagy (CMA) is a selective degradation pathway for soluble cytosolic proteins, playing a crucial role in cellular proteostasis. Dysregulation of CMA has been implicated in various neurodegenerative diseases, including Alzheimer's disease, characterized by the accumulation of toxic protein aggregates.[1][2] this compound has emerged as a promising therapeutic candidate by virtue of its ability to enhance CMA activity.[2][3] It is a derivative of the earlier compound AR7, exhibiting improved in vivo properties.[2] This guide delves into the technical details of this compound, its known analogs, and the methodologies used to characterize their activity.

Mechanism of Action

This compound activates CMA by increasing the expression of the lysosome-associated membrane protein type 2A (LAMP2A), which is the rate-limiting receptor for this pathway.[2] By enhancing the levels of LAMP2A at the lysosomal membrane, this compound facilitates the binding and translocation of CMA substrate proteins, such as pathogenic tau, into the lysosome for degradation.[1][2] This targeted protein degradation helps to clear toxic protein aggregates, offering a potential therapeutic strategy for neurodegenerative disorders.

Figure 1: Signaling pathway of this compound in activating chaperone-mediated autophagy.

Analogs and Derivatives of this compound

The development of this compound stemmed from the optimization of earlier compounds. The most notable precursor is AR7 (HY-101106), which demonstrated potent in vitro CMA activation but was unsuitable for in vivo applications.[2] Another known analog is QX77. The structural modifications leading from AR7 to this compound were aimed at improving pharmacokinetic properties such as brain penetrance and oral bioavailability.

Structure-Activity Relationship (SAR)